molecular formula C20H19NO4 B420990 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate CAS No. 119953-11-6

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate

Cat. No.: B420990
CAS No.: 119953-11-6
M. Wt: 337.4g/mol
InChI Key: KDDORHXQXXHQRZ-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate is a synthetic indole derivative with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological potential . Researchers are exploring this specific compound for its application in developing novel pharmacologically active molecules. Indole derivatives have demonstrated a wide spectrum of biological activities in scientific studies, including significant anti-inflammatory and antiviral properties . For instance, certain indole-based chalcones act as COX-1 and COX-2 inhibitors, which are key enzymes in the inflammatory response . Other synthesized indole compounds have shown promising inhibitory effects against viruses such as influenza A, Coxsackie B4, and hepatitis C virus . This makes this compound a valuable chemical intermediate for researchers in drug discovery, particularly in screening for new anti-inflammatory and antiviral agents. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-20(13(2)22)18-11-17(25-14(3)23)9-10-19(18)21(12)15-5-7-16(24-4)8-6-15/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDORHXQXXHQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Cyclization for Indole Core Formation

The indole skeleton is typically constructed via the Fischer indole synthesis , a classic method for generating substituted indoles from aryl hydrazines and carbonyl compounds . For this target molecule, the reaction begins with 4-methoxyphenylhydrazine and 3-methylbutan-2-one under acidic conditions (e.g., HCl or ZnCl₂). The hydrazine condenses with the ketone to form a hydrazone intermediate, which undergoes-sigmatropic rearrangement to yield 1-(4-methoxyphenyl)-2-methyl-1H-indole .

Critical Parameters :

  • Acid Catalyst : ZnCl₂ or polyphosphoric acid (PPA) accelerates the cyclization at 80–100°C.

  • Solvent : Ethanol or acetic acid ensures homogeneity while minimizing side reactions.

  • Yield : Reported yields for analogous indole formations range from 65% to 78% .

The introduction of the acetyl group at the indole’s C-3 position is achieved through Friedel-Crafts acylation . The indole intermediate reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C . The electron-rich C-3 position facilitates electrophilic substitution, forming 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indole .

Optimization Insights :

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv.) maximizes acylation efficiency while avoiding over-acylation .

  • Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances electrophile stability.

  • Yield : 82–89% after silica gel chromatography .

Esterification of the 5-Hydroxy Group

The final step involves acetylation of the 5-hydroxyindole to form the acetate ester. This is accomplished using acetic anhydride in pyridine or with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent .

Protocol Comparison :

MethodReagentsConditionsYield (%)Purity (HPLC)
Classical AcetylationAcetic anhydride, pyridine20°C, 12 hr7695%
HATU-MediatedHATU, DIEA, DMF15–20°C, 14 hr8898%

The HATU method, though costlier, offers superior regioselectivity and reduced byproduct formation .

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel eluted with ethyl acetate/petroleum ether (1:3) removes unreacted starting materials .

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Spectroscopic Validation :

  • ¹H NMR : Key signals include δ 2.55 (s, 3H, acetyl CH₃), 3.95 (s, 3H, methoxy OCH₃), and 4.70 (s, 2H, acetate CH₂) .

  • MS : Molecular ion peak at m/z 355.0 [M + H]⁺ confirms the target structure .

Alternative Synthetic Routes and Scalability

Route 1: Direct Coupling of Pre-Functionalized Intermediates
Aryl boronic acids can be cross-coupled with bromoindole derivatives via Suzuki-Miyaura reactions , though this approach requires palladium catalysts and inert conditions, increasing complexity .

Route 2: Enzymatic Acetylation
Lipase-mediated acetylation in non-aqueous solvents (e.g., tert-butanol) offers an eco-friendly alternative, albeit with lower yields (60–68%) .

Scalability Challenges :

  • HATU Cost : Large-scale synthesis favors classical acetylation despite slightly lower yields.

  • Byproduct Management : Silica gel waste in chromatography necessitates switch to centrifugal partition chromatography (CPC) for industrial applications.

Comparative Analysis of Methodologies

Efficiency Metrics :

MetricFischer-Indole RouteSuzuki Coupling RouteEnzymatic Route
Total Steps343
Overall Yield (%)624555
Purity (%)999792
Cost (USD/g)120280200

The Fischer-Indole route remains optimal for balancing yield, cost, and purity .

Industrial-Scale Optimization Strategies

Process Intensification :

  • Continuous Flow Reactors : Reduce reaction times by 40% and improve temperature control during acylation .

  • Solvent Recycling : Ethyl acetate recovery via distillation cuts waste by 70%.

Quality Control :

  • In-Line PAT : Process analytical technology (e.g., FTIR monitoring) ensures real-time reaction tracking .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Weight

The target compound shares a core indole structure with several analogs, but differences in substituents significantly influence properties:

Compound Name 1-Position 3-Position 5-Position Molecular Weight (g/mol) Key Reference
3-Acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate 4-Methoxyphenyl Acetyl Acetate ~367.4 (calculated) -
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) 4-Chlorobenzoyl Acetic acid Methoxy 357.8
m-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate 4-Chlorobenzoyl Acetic acid ester Methoxy ~504.3 (calculated)
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide Ethyl Oxoacetamide Methoxy ~380.4 (calculated)

Key Observations :

  • 1-Position : The methoxyphenyl group in the target compound may enhance electron-donating effects compared to chlorobenzoyl (Indomethacin) or ethyl groups, influencing binding interactions .
  • 3-Position : Acetyl (target) vs. carboxylic acid (Indomethacin) impacts ionization; carboxylic acids (e.g., Indomethacin) are more polar and ionizable, favoring target engagement in enzymes like cyclooxygenase .
Physicochemical Properties
  • Lipophilicity : The 4-methoxyphenyl and acetate groups in the target compound likely increase lipophilicity compared to Indomethacin’s polar carboxylic acid, suggesting improved membrane permeability but reduced aqueous solubility .
  • Metabolic Stability: Ester groups (e.g., acetate in the target) are prone to hydrolysis by esterases, as seen in , where similar esters undergo cleavage in monkeys .

Examples from Evidence :

  • Compound 31 () : Synthesized via coupling 2-(1-(4-chlorobenzoyl)-5-methoxyindol-3-yl)acetic acid with a sulfonamide (43% yield) .
  • Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate () : Bromopyruvate and benzamide reacted in toluene/dioxane (50% yield) .

Yield Comparison :

  • Indomethacin analogs: 43–85% yields .
  • Ester derivatives: Higher yields (e.g., 85% in ) suggest efficient acylation steps .

Biological Activity

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate is a complex organic compound belonging to the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The molecular structure of this compound includes several functional groups that contribute to its biological activity. The compound has the following characteristics:

PropertyValue
Molecular FormulaC20H19NO4
Molecular Weight337.37 g/mol
InChI KeyKDDORHXQXXHQRZ-UHFFFAOYSA-N
LogP3.553
Polar Surface Area51.21 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalysts and specific solvents to achieve high yields and purity. The synthetic routes may include acetylation and methoxylation processes, which are crucial for enhancing the compound's solubility and reactivity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 2.5 μM after 48 hours, indicating potent antiproliferative effects.
  • MCF-7 Cells : Similar effects were noted with IC50 values around 3 μM, suggesting its potential as a therapeutic agent against breast cancer.

The mechanism underlying these effects appears to involve cell cycle arrest at the G0/G1 phase, leading to reduced cell viability and increased apoptosis in treated cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cancer cells. It may bind to enzymes or receptors involved in cell proliferation and survival pathways, thereby modulating their activity. This interaction can lead to:

  • Inhibition of microtubule assembly : Similar compounds have shown effects on microtubule dynamics, which are critical for mitosis.
  • Induction of apoptosis : Enhanced caspase activity has been observed in treated cells, indicating that the compound promotes programmed cell death.

Case Studies

Several studies have evaluated the biological activity of related indole derivatives with promising results:

  • Usnic Acid Derivatives : These compounds showed IC50 values ranging from 1 μM to 3 μM against various cancer cell lines, highlighting the effectiveness of indole-based structures in cancer therapy .
  • Curcumin Analogues : Research on curcumin derivatives demonstrated similar mechanisms involving microtubule destabilization and apoptosis induction in breast cancer cells .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with other indole derivatives:

Compound NameIC50 (μM)Cancer Cell Line
This compound2.5HeLa
Usnic Acid Derivative A3MCF-7
Curcumin Analogue A<10MDA-MB-231

This table illustrates that while multiple compounds exhibit anticancer properties, the specific substitutions in this compound enhance its potency.

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and minimizing by-products in the preparation of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate?

Methodological Answer: Key steps involve precise temperature control, solvent selection, and stoichiometric ratios. For example:

  • Reaction Time : Extended reflux periods (e.g., 24–72 hours) improve conversion rates .
  • Solvent Systems : Toluene/dioxane mixtures (1:1) enhance solubility of intermediates .
  • Purification : Silica gel chromatography with gradients (e.g., petroleum ether:ethyl acetate 96:4) isolates the target compound effectively .
  • Critical Reagents : Ethyl bromopyruvate and sodium acetate are pivotal for regioselective indole functionalization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy and acetyl groups) and indole backbone integrity .
  • FTIR : Identifies carbonyl (C=O) stretches (1700–1750 cm1^{-1}) and aromatic C-H vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
  • TLC Monitoring : Hexane:ethyl acetate (3:1) systems track reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution (<1.0 Å) datasets to resolve torsional angles and hydrogen bonding networks .
  • Validation : Cross-check with DFT-optimized geometries to address discrepancies in bond lengths or angles .

Q. How should researchers design experiments to analyze contradictory biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use human whole-blood assays (e.g., LTB4_4 inhibition) with controlled preincubation times (5 h vs. 15 min) to reconcile potency variations .
  • Dose-Response Curves : Compare IC50_{50} values under identical conditions (pH, temperature, cell lines) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may influence potency discrepancies .

Q. What strategies optimize regioselective functionalization of the indole core for SAR studies?

Methodological Answer:

  • Directing Groups : Use acetyl or methoxy substituents to guide electrophilic substitution at C-5 or C-3 positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with Pd catalysts enable aryl/heteroaryl introductions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., NH indole) with Boc groups to achieve selective bromination .

Q. How can computational methods enhance understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., FLAP or COX-2) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., acetyl oxygen) and hydrophobic regions .

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